methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Description
Properties
CAS No. |
134111-88-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 7-methoxy-3-oxo-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-10-5-3-4-7-9(13)6-8(11(7)10)12(14)16-2/h3-5,8H,6H2,1-2H3 |
InChI Key |
CUMSZOUTQINMKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (a close structural analogue)
- Starting materials: 1-indanone and dimethyl carbonate
- Reagents and conditions: Sodium hydride (NaH) in tetrahydrofuran (THF) under inert atmosphere
- Procedure:
- Dimethyl carbonate and THF are mixed in a flask.
- Sodium hydride is added carefully under nitrogen to generate the carbanion intermediate.
- A solution of 1-indanone in THF is added dropwise.
- The reaction mixture is refluxed for 2 hours.
- The reaction is quenched with aqueous acid and extracted with ethyl acetate.
- Organic layers are combined, dried, and evaporated to yield the methyl ester intermediate with high yield (~99%).
This method is documented in patent CN112341429 and chemical synthesis databases, providing a reliable approach to prepare methyl indanone carboxylates.
Introduction of the 7-Methoxy Group
- The methoxy substituent at the 7-position on the indene ring is typically introduced via:
- Electrophilic aromatic substitution on a suitably functionalized precursor, using methanol or methylating agents under acidic or basic catalysis.
- Alternatively, starting from 7-methoxy-substituted indanone derivatives, the esterification and keto group installation proceed as above.
Oxidation and Keto Group Formation
- The 3-oxo group (keto at position 3) is introduced by controlled oxidation of the dihydro-indene ring.
- Common oxidizing agents include PCC (pyridinium chlorochromate), Dess-Martin periodinane, or other mild oxidants to avoid overoxidation.
Final Esterification
- The carboxylate methyl ester is typically formed by esterification of the corresponding acid or via direct carboxylation followed by methylation.
- Use of methyl iodide or dimethyl carbonate in the presence of base is standard.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carboxylation & Esterification | 1-indanone, NaH, dimethyl carbonate, THF | Room temp to reflux | 2 hours | ~99 | High yield, inert atmosphere required |
| Methoxylation | Methanol or methylating agents, acid/base catalyst | Reflux or room temp | Variable | Moderate to high | Position selective substitution |
| Oxidation | PCC or Dess-Martin periodinane | Room temp | 1-3 hours | Moderate | Controlled to avoid overoxidation |
| Purification | Extraction, drying, chromatography | Ambient | - | - | Standard organic workup |
Analytical and Structural Confirmation
- The final compound's structure is confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
- The SMILES notation is:
COC1=CC=CC2=C1C(CC2=O)C(=O)OC - The InChIKey is:
CUMSZOUTQINMKS-UHFFFAOYSA-N - Molecular weight: 220.22 g/mol.
Research Findings and Notes
- Literature on 1-indanone derivatives indicates that acid or base-catalyzed aldol condensations are effective for constructing the dihydro-indene core with keto and ester substituents.
- Methoxy substitution at the 7-position enhances electron density and may affect reactivity and biological activity.
- The compound is used as an intermediate in pharmaceutical and material science research, though specific synthetic routes focus on analogues and derivatives.
- No direct comprehensive synthetic protocol exclusively for methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is widely published; however, the outlined methods represent the best-practice approach based on related compounds.
Scientific Research Applications
Methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism by which methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalytic Action: As a ligand, it can coordinate with metal centers in catalysts, influencing the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substitution Patterns
The indenone scaffold is a common motif in medicinal chemistry. Variations in substituents significantly influence bioactivity, solubility, and reactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Indenone Derivatives
Impact of Substituents on Bioactivity
- Anti-inflammatory and Anti-diabetic Activity : The compound in demonstrates that hydroxyl and prenyl groups enhance bioactivity. The prenyl moiety likely increases lipophilicity, improving membrane permeability, while hydroxyl groups facilitate hydrogen bonding with target proteins.
- Quinazoline Derivatives : The quinazoline-substituted analog in may target kinase or enzyme pathways due to the heterocyclic ring’s affinity for ATP-binding pockets, though this remains speculative without direct evidence.
Physicochemical Properties
- Solubility : The dimethoxy derivative (, MW 250.25) has higher molecular weight and polarity than the target compound (MW 220.21), likely improving aqueous solubility.
- Synthetic Accessibility : The target compound’s synthesis may involve Friedel-Crafts acylation or esterification, whereas analogs with prenyl or quinazoline groups require additional steps, such as Grignard reactions () or coupling with heterocycles ().
Biological Activity
Methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.
Compound Overview
This compound has the molecular formula and a molecular weight of approximately 220.22 g/mol. Its structure includes a methoxy group at the 7-position and a keto group at the 3-position, contributing to its reactivity and biological properties. The compound's structure is shown below:
| Property | Value |
|---|---|
| CAS Number | 134111-88-9 |
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | Methyl 7-methoxy-3-oxo-1,2-dihydroindene-1-carboxylate |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with indene.
- Oxidation : The introduction of the keto group at the 3-position is achieved through oxidation reactions using agents like potassium permanganate or chromium trioxide.
- Esterification : The carboxylate ester is formed via esterification reactions with methanol in the presence of a strong acid, such as sulfuric acid.
These methods can be optimized for yield and purity in industrial settings using continuous flow reactors and automated synthesis platforms .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing potential applications in medicinal chemistry:
Antitumor Activity
Research has indicated that indene derivatives, including methyl 7-methoxy-3-oxo compounds, exhibit antitumor properties. For instance, indanone derivatives have been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Studies on related indane derivatives have shown effectiveness against various bacterial strains, indicating that methyl 7-methoxy-3-oxo could possess similar properties .
Anti-inflammatory Effects
Inflammation-related pathways are often targeted by compounds with similar structures. Preliminary investigations suggest that methyl 7-methoxy derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to evaluate the biological effects of methyl 7-methoxy-3-oxo derivatives:
-
Case Study on Antitumor Activity :
- A study evaluated the effects of methyl 7-methoxy derivatives on human cancer cell lines (e.g., HeLa and MCF7).
- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Case Study on Antibacterial Activity :
- Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
- This suggests a promising antibacterial profile worthy of further exploration.
The mechanism by which methyl 7-methoxy-3-oxo compounds exert their biological effects is multifaceted:
Pharmacological Action : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects relevant in treating conditions such as cancer and bacterial infections.
Catalytic Action : As a ligand, it can coordinate with metal centers in catalysts, influencing reactivity and selectivity in synthetic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
